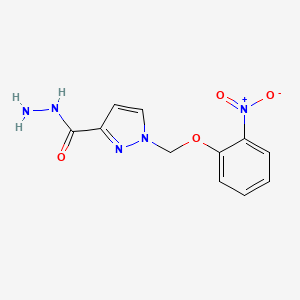
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, also known as NPMPC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. NPMPC is a pyrazole-based derivative that has been synthesized through a multistep process and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and PKC, which are involved in inflammation and cell signaling. This compound has also been shown to exhibit anti-tumor and anti-diabetic properties. In vivo studies have shown that this compound can cross the blood-brain barrier and has potential applications in drug delivery to the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide in lab experiments include its ability to inhibit the activity of certain enzymes and proteins, its potential use as a drug delivery system, and its ability to cross the blood-brain barrier. The limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and the need for expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Another potential direction is the use of this compound as a probe to study protein-protein interactions and enzyme activity. Additionally, future studies could focus on the optimization of the synthesis process for this compound and the development of more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research. Its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology make it a valuable compound for further study. While there are limitations to its use in lab experiments, the future directions for the study of this compound are numerous and exciting.
Métodos De Síntesis
The synthesis of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves several steps, including the reaction of 2-nitrophenol with formaldehyde to form 2-nitrobenzyl alcohol, which is then reacted with hydrazine hydrate to form 2-nitrobenzyl hydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 2-(2-nitrophenoxy)ethyl acetoacetate, which is then cyclized with hydrazine hydrate to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In biochemistry, this compound has been used as a probe to study protein-protein interactions and has been shown to inhibit the activity of certain enzymes. In pharmacology, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
1-[(2-nitrophenoxy)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c12-13-11(17)8-5-6-15(14-8)7-20-10-4-2-1-3-9(10)16(18)19/h1-6H,7,12H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBKGELWTUGJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
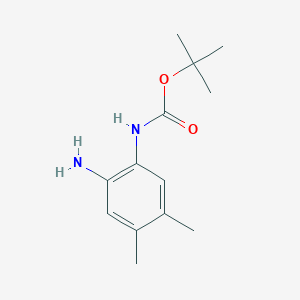

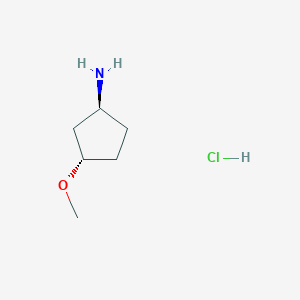
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 6-chloropyridine-3-carboxylate](/img/structure/B2582593.png)
![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)
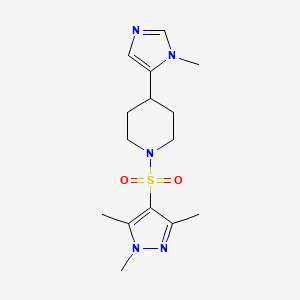
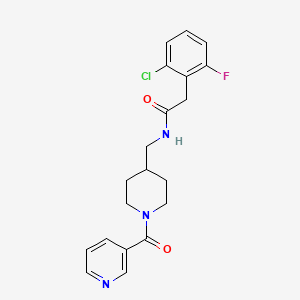
![3-[(4-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2582600.png)
![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2582604.png)
![8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2582606.png)

![4,4,4-Trifluoro-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2582611.png)